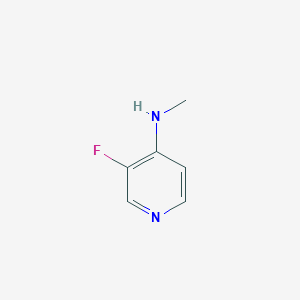
3-Fluoro-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-methylpyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique chemical properties, which include increased stability and reactivity. These compounds are often used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methylpyridin-4-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination. Another method is the Umemoto reaction, which uses fluorinating agents to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
3-Fluoro-N-methylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in biological studies due to its ability to interact with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, as a potassium channel blocker, it binds to voltage-gated potassium channels, reducing the efflux of potassium ions and enhancing nerve impulse conduction. This mechanism is particularly useful in treating conditions like multiple sclerosis .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A well-known potassium channel blocker used in the treatment of multiple sclerosis.
3-Fluoro-4-aminopyridine: Another fluorinated derivative with similar applications in neurological research.
Uniqueness
3-Fluoro-N-methylpyridin-4-amine is unique due to its specific fluorination pattern, which imparts distinct physicochemical properties such as increased lipophilicity and stability. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H7FN2 |
|---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
3-fluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H7FN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9) |
InChI Key |
KBWHPQBFBDEIEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















